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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical guide to the mass spectrometry of 2-(1-
Azepanylcarbonyl)aniline. As of the date of publication, no experimental mass spectrometry

data for this specific compound is publicly available. The information presented herein,

including fragmentation patterns and experimental protocols, is based on established principles

of mass spectrometry and data from structurally related molecules.

Introduction
2-(1-Azepanylcarbonyl)aniline is a molecule of interest in medicinal chemistry and drug

development, featuring a core aniline structure acylated with a seven-membered azepane ring

via a carbonyl linker. Understanding its behavior under mass spectrometric conditions is crucial

for its identification, characterization, and quantification in various matrices. This guide provides

a detailed theoretical framework for the mass spectrometric analysis of this compound,

including a proposed fragmentation pathway, quantitative data summary, and a comprehensive

experimental protocol.

Predicted Mass Spectrum and Fragmentation
The mass spectrometric analysis of 2-(1-Azepanylcarbonyl)aniline is expected to yield a

molecular ion peak and several characteristic fragment ions. The fragmentation is likely to be
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dictated by the amide linkage, the aromatic aniline ring, and the saturated azepane ring.

Molecular Ion
The monoisotopic mass of 2-(1-Azepanylcarbonyl)aniline (C₁₃H₁₈N₂O) is 218.1419 g/mol . In

positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be

observed at an m/z of 219.1497. Under electron ionization (EI), the molecular ion M⁺˙ would be

observed at m/z 218.1419.

Proposed Fragmentation Pathway
The primary fragmentation of amides typically involves cleavage of the amide bond (N-CO

bond).[1][2] For lactams and cyclic amines, ring cleavage is a common fragmentation pathway.

[3][4] Based on these principles, a plausible fragmentation pathway for 2-(1-
Azepanylcarbonyl)aniline is proposed below.

The fragmentation is initiated by the ionization of the molecule. The most likely sites for

electron removal or protonation are the nitrogen atoms and the carbonyl oxygen. Subsequent

fragmentation would proceed via several pathways, including cleavage of the amide bond,

fragmentation of the azepane ring, and rearrangements.

A key fragmentation is the alpha-cleavage of the N-CO bond, which can occur on either side of

the carbonyl group.[1][2] Cleavage between the carbonyl carbon and the azepane nitrogen

would lead to the formation of an acylium ion and the neutral loss of the azepane ring.

Alternatively, cleavage between the carbonyl carbon and the aniline ring would result in the

formation of a different acylium ion.

The azepane ring itself can undergo fragmentation through ring-opening followed by the loss of

neutral fragments like ethene or propene. The aniline moiety can also contribute to the

fragmentation pattern, for instance, through the loss of HCN.[5]

Quantitative Data Summary
The following table summarizes the predicted m/z values for the molecular ion and key

fragment ions of 2-(1-Azepanylcarbonyl)aniline in positive ion mode mass spectrometry.
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m/z (Predicted) Ion Formula
Proposed Fragment

Structure/Identity
Notes

219.1497 [C₁₃H₁₉N₂O]⁺ [M+H]⁺
Protonated molecular

ion.

218.1419 [C₁₃H₁₈N₂O]⁺˙ M⁺˙ Molecular ion (in EI).

120.0657 [C₇H₈NO]⁺ [Aniline-CO]⁺

Acylium ion from

cleavage of the N-CO

bond.

99.0862 [C₆H₁₁N]⁺ Azepane cation
From cleavage of the

amide bond.

93.0578 [C₆H₇N]⁺˙ Aniline radical cation

From cleavage of the

amide bond with

charge on aniline.

112.1121 [C₆H₁₂NO]⁺
Azepanylcarbonyl

cation

From cleavage of the

bond between

carbonyl and aniline.

Experimental Protocols
This section outlines a detailed methodology for the mass spectrometric analysis of 2-(1-
Azepanylcarbonyl)aniline.

Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.

Solvent Selection: Dissolve the compound in a solvent compatible with electrospray

ionization, such as methanol, acetonitrile, or a mixture of water and one of these organic

solvents.[6] LC-MS grade solvents are recommended.[6]

Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From

this stock, prepare a working solution for analysis at a concentration range of 1-10 µg/mL.[7]
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Additives: To promote protonation in positive ion mode, 0.1% formic acid can be added to the

final solution.[6]

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter

before injection to prevent clogging of the instrument.[8]

Instrumentation and Conditions
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

instrument, is recommended for accurate mass measurements.

Ionization Source: Electrospray Ionization (ESI)

Ionization Mode: Positive

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 100 - 150 °C

Desolvation Gas: Nitrogen

Desolvation Gas Flow: 600 - 800 L/hr

Desolvation Temperature: 300 - 400 °C

Mass Analyzer: TOF or Orbitrap

Scan Range: m/z 50 - 500

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied

to obtain comprehensive fragmentation information.

Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for the

protonated molecular ion of 2-(1-Azepanylcarbonyl)aniline.
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Caption: Proposed fragmentation of protonated 2-(1-Azepanylcarbonyl)aniline.

Logical Workflow for Analysis
The following diagram outlines the logical workflow for the mass spectrometric analysis of 2-(1-
Azepanylcarbonyl)aniline.
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Caption: Workflow for mass spectrometric analysis.

Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric

behavior of 2-(1-Azepanylcarbonyl)aniline. The proposed fragmentation pathways and

experimental protocols offer a robust starting point for researchers and scientists working with

this compound. It is important to reiterate that the fragmentation data presented is theoretical

and awaits experimental validation. Future studies involving high-resolution mass spectrometry

and tandem MS experiments will be invaluable in confirming and expanding upon the

predictions outlined in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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